REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH3:7].C([Li])CCC.[S:23](Cl)([Cl:26])(=[O:25])=[O:24]>C1COCC1>[C:11]([O:10][C:8]([N:5]([CH2:6][CH3:7])[C:4]1[CH:15]=[CH:16][CH:17]=[C:2]([S:23]([Cl:26])(=[O:25])=[O:24])[CH:3]=1)=[O:9])([CH3:14])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N(CC)C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 5 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
After 30 minutes at room temperature the reaction was cooled to −78° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The THF was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and H2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=CC(=CC=C1)S(=O)(=O)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |